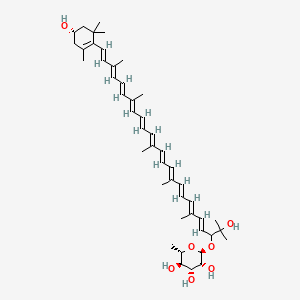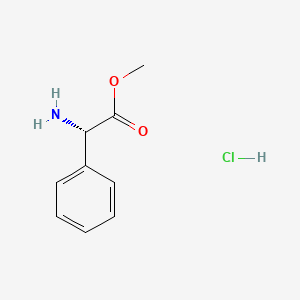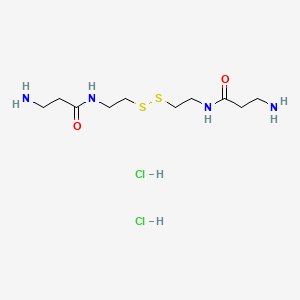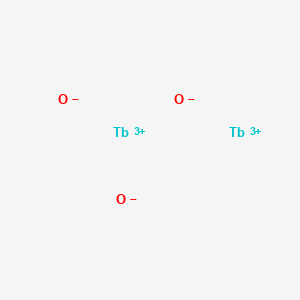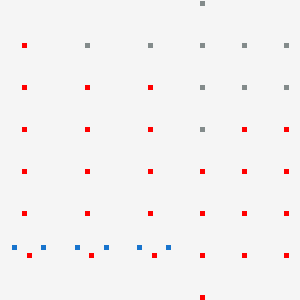
INDIUM FLUORIDE TRIHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Indium fluoride trihydrate and related complexes can be synthesized through various methods, including solvothermal synthesis and reactions involving indium salts and fluorinating agents. For example, aqua-fluoride and fluoride indium(III) complexes have been synthesized, demonstrating the versatility of indium fluoride chemistry in accommodating different ligands and forming complex structures. These methods highlight the reactivity of indium in forming fluoride complexes under different conditions (Gerasimenko et al., 2019).
Molecular Structure Analysis
The molecular structure of indium fluoride complexes is characterized by various coordination geometries around the indium center, influenced by the presence of fluoride, water, and other ligands. Crystallographic studies reveal structures ranging from isolated molecular complexes to three-dimensional frameworks, with indium adopting coordination numbers typically in the range of 6, demonstrating octahedral geometries or variations thereof. These structures are often stabilized by hydrogen bonding and exhibit different ligand arrangements depending on the synthesis conditions and the specific ligands present (Gerasimenko et al., 2019).
Chemical Reactions and Properties
Indium fluoride complexes participate in various chemical reactions, demonstrating the reactivity of these compounds towards different substrates. The chemical properties of indium fluoride complexes, such as reactivity towards organic and inorganic ligands, enable their use in the synthesis of new materials and compounds. The presence of fluoride and water ligands affects the electronic properties of the indium center, influencing its reactivity patterns.
Physical Properties Analysis
The physical properties of indium fluoride complexes, such as solubility, melting points, and thermal stability, are crucial for their application in different chemical processes. Thermogravimetric and differential scanning calorimetry (DSC) analyses provide insights into the thermal behavior of these compounds, revealing information about their stability and decomposition pathways. These properties are essential for designing processes involving indium fluoride complexes in material synthesis and other applications (Gerasimenko et al., 2019).
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Thermogravimetry
- A study by (Gerasimenko et al., 2019) synthesized a molecular aqua-fluoride complex of indium(III) and examined its crystal structure. The compound exhibited unique ligands in the coordination sphere of the indium atom and its thermal behavior was investigated through various spectroscopic methods.
2. Modification of Indium Oxide Thin Films
- Research by (Asikainen et al., 1997) found that indium oxide thin films modified by benzoyl fluoride pulses showed a broad minimum in resistivity. This suggests potential applications in modifying electrical properties of materials.
3. Thin-Film Transistors and Optical Applications
- A study by (Seo et al., 2013) demonstrated transparent flexible fluorine-doped indium zinc oxide thin-film transistors. These transistors showed high mobility and stable characteristics under various stresses, indicating potential in electronics and display technologies.
4. Photoluminescence Enhancement
- (Kim et al., 2018) investigated the treatment of InP colloidal quantum dots with hydrofluoric acid, leading to significant photoluminescence enhancements. This study has implications for improving the efficiency of light-emitting devices.
5. Synthesis and NMR Investigation
- Research by (Kavun et al., 2018) focused on the synthesis of triglycinium hexafluoridoindate(III), a compound of indium(III) with an amino acid. The study provided insights into the crystal structure and ionic motions in fluoride, which could be relevant for material science.
6. Ionic Liquids for Fluorination
- (Olah et al., 2007) discussed the use of onium polyhydrogen fluorides as ionic liquids in organic chemistry, particularly in fluorination processes. These compounds could be significant in the field of organic synthesis.
7. Luminescent Properties
- (Jayasundera et al., 2008) reported on the solvothermal synthesis and luminescent properties of organically templated indium fluoride. This research could have implications for materials used in lighting and display technologies.
8. Fluorination in Indium Compounds
- (Hammerle et al., 1972) measured the radiofrequency spectrum of the indium fluoride molecule, contributing to a deeper understanding of the atomic structure and properties of indium fluoride compounds.
9. Anionic Fluoride Complexes
- A study by (Davidovich et al., 2016) discussed the crystal lattice structures of indium(III) anionic fluoride and mixed-ligand fluoride complexes. This research aids in understanding the crystallography of these complexes, which is crucial for material science applications.
Safety And Hazards
Eigenschaften
CAS-Nummer |
14166-78-0 |
|---|---|
Produktname |
INDIUM FLUORIDE TRIHYDRATE |
Molekularformel |
F3H6InO3 |
Molekulargewicht |
225.86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)
